molecular formula C12H19N B2886816 N-benzyl-3-methylbutan-1-amine CAS No. 4462-17-3

N-benzyl-3-methylbutan-1-amine

Cat. No. B2886816
CAS RN: 4462-17-3
M. Wt: 177.291
InChI Key: ADSCFYDXGXZBAN-UHFFFAOYSA-N
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Description

N-benzyl-3-methylbutan-1-amine is a chemical compound with the molecular formula C12H19N . It is structurally related to acetylcholine, which contains a quaternary nitrogen group .

Scientific Research Applications

Ligand Binding and Sigma Receptors

N-benzyl-3-methylbutan-1-amine derivatives have been explored for their potential interaction with sigma receptors. Studies have synthesized compounds like N-benzyl-3-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylpropan-1-amines and N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines to evaluate their affinity for sigma1 and sigma2 receptors. These compounds have shown preferential binding to sigma2 sites, suggesting their role in developing new sigma ligands. The research highlights the influence of phenyl substituents on modulating the ligand's interaction with sigma receptors, particularly noting the importance of a butylene chain for interaction with sigma2 binding sites (Mamolo et al., 2008).

Enzymatic Resolution and Molecular Interaction

In the realm of enzymatic catalysis, N-benzyl-3-methylbutan-1-amine derivatives have been used to study the resolution of chiral compounds by lipases, revealing insights into enzyme-substrate interactions. For example, the resolution of methyl (±)-3-hydroxypentanoate by Candida antarctica lipase B using benzyl amine as a nucleophile showcased higher enantioselectivity compared to ammonia, providing valuable information on the molecular dynamics and binding modes involved in the enzymatic process (García-Urdiales et al., 2009).

Synthesis and Structural Studies

Various studies have delved into the synthesis of N-benzyl-3-methylbutan-1-amine derivatives for different applications, ranging from the synthesis of key intermediates in antibiotic preparation to structural studies of lanthanide complexes. These investigations not only contribute to the field of synthetic chemistry but also provide a deeper understanding of structural properties and interactions at the molecular level. For instance, the synthesis of key intermediates for antibiotics (Fleck et al., 2003) and the study of lanthanide complexes with tripodal ligands (Hernandez et al., 2015) highlight the versatility of N-benzyl-3-methylbutan-1-amine derivatives in scientific research.

properties

IUPAC Name

N-benzyl-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSCFYDXGXZBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-methylbutan-1-amine

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